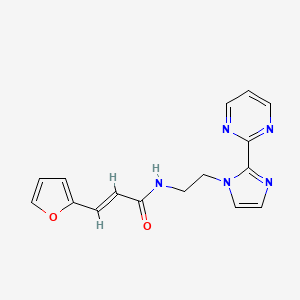

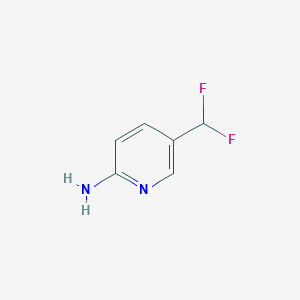

![molecular formula C11H15N5O2S B2482813 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide CAS No. 2034406-13-6](/img/structure/B2482813.png)

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound "1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide" belongs to a class of molecules that have been the focus of various studies due to their potential biological activities and chemical properties. Research on similar sulfonamide-based heterocyclic compounds has revealed their relevance in developing novel therapeutic agents and in other chemical applications.

Synthesis Analysis

The synthesis of sulfonamide-based heterocycles often involves multi-component reactions, employing strategies like one-pot syntheses for efficiency. For instance, the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides can be achieved through the reaction of 2-aminopyridines with arensulfonamides, followed by cyclization in the presence of alkali. These methodologies highlight the versatility and reactivity of sulfonamide intermediates in constructing complex heterocyclic frameworks (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide heterocycles, including the subject compound, typically features a complex arrangement of rings and functional groups, contributing to their chemical behavior and biological activity. Studies on closely related compounds, such as tetrahydro-imidazo[4,5-c]pyridines, have detailed their molecular conformations and interactions, providing insights into their structural characteristics and potential reactivity patterns (Sagar et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Researchers have focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents. For instance, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds, revealing their significant antibacterial activities. This underscores the importance of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Sulfonamide Hybrids as Pharmacological Agents

Sulfonamides form an essential class of drugs with diverse pharmacological activities, including antibacterial and anti-inflammatory effects. Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids, highlighting their significance in pharmaceutical applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Anticancer Activities

The research on sulfonamide derivatives extends into anticancer activities, where compounds such as tetrahydropyridines and oxadiazoles have been synthesized and evaluated for their anticancer potentials. Redda and Gangapuram (2007) provided insights into the synthesis and anti-cancer activity profiles of novel series, showcasing the therapeutic potential of these compounds against cancer cell lines (Redda & Gangapuram, 2007).

Novel Synthesis Methods

Advancements in synthesis methods for sulfonamide compounds have been reported, demonstrating efficient routes to producing these derivatives. For example, Zhang, Martin, and Desmarteau (2003) discussed direct methylation and trifluoroethylation of imidazole and pyridine derivatives, contributing to the development of room temperature ionic liquids (Zhang, Martin, & Desmarteau, 2003).

Environmental Friendly Synthesis Approaches

The focus on environmentally friendly synthesis approaches has led to the development of ionic liquids as catalysts for synthesizing imidazoles, highlighting the industry's shift towards greener chemical processes (Shaterian & Ranjbar, 2011).

Eigenschaften

IUPAC Name |

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S/c1-15-7-11(12-8-15)19(17,18)14-9-3-5-16-10(6-9)2-4-13-16/h2,4,7-9,14H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTCZTCFVGOZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)

![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)

![4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)